molecular formula C8H12ClNO4S3 B13158495 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride

5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride

Cat. No.: B13158495
M. Wt: 317.8 g/mol
InChI Key: ZTWOJKSICOOLKC-UHFFFAOYSA-N
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Description

5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted at the 5-position with a diethylsulfamoyl group (-N(SO₂)Et₂) and at the 2-position with a sulfonyl chloride (-SO₂Cl). Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H12ClNO4S3

Molecular Weight

317.8 g/mol

IUPAC Name

5-(diethylsulfamoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H12ClNO4S3/c1-3-10(4-2)17(13,14)8-6-5-7(15-8)16(9,11)12/h5-6H,3-4H2,1-2H3

InChI Key

ZTWOJKSICOOLKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride typically involves:

  • Introduction of the sulfonyl chloride group on the thiophene ring via chlorosulfonation.
  • Subsequent modification of the thiophene ring with a diethylsulfamoyl substituent, often through nucleophilic substitution or sulfonamide formation reactions.

The key challenge is controlling the regioselectivity and reaction conditions to obtain the desired substitution pattern on the thiophene ring.

Chlorosulfonation of Thiophene

The initial step is the chlorosulfonation of thiophene to form thiophene-2-sulfonyl chloride, which serves as the precursor for further functionalization.

  • Reaction conditions: Thiophene is reacted with chlorosulfonic acid (HSO3Cl) under controlled temperature conditions to avoid decomposition of the product.
  • Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group attaches predominantly at the 2-position of thiophene due to electronic and steric factors.
  • Industrial scale: Typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is purified by distillation or recrystallization to achieve high purity.
Parameter Typical Condition Notes
Reagent Chlorosulfonic acid Stoichiometric or slight excess
Temperature 0 to 5 °C Controlled to prevent side reactions
Reaction time 1 to 3 hours Monitored by TLC or HPLC
Work-up Quenching with ice/water, extraction with organic solvent Purification by recrystallization or distillation

Introduction of Diethylsulfamoyl Group

The diethylsulfamoyl group can be introduced through nucleophilic substitution reactions involving sulfonyl chlorides and diethylamine derivatives.

  • Typical procedure: The thiophene-2-sulfonyl chloride intermediate is reacted with diethylamine or a suitable sulfamoylating agent under basic conditions.
  • Reaction conditions: The reaction is often performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
  • Catalysts and bases: Triethylamine or sodium carbonate may be used to neutralize the hydrochloric acid formed and drive the reaction to completion.
Reagent/Condition Description
Nucleophile Diethylamine
Solvent Dichloromethane, THF
Base Triethylamine, sodium carbonate
Temperature 0 °C to room temperature
Reaction time 1 to 6 hours
Work-up Extraction, drying over anhydrous salts, purification by chromatography or recrystallization

Multi-Step Synthesis Example from Literature

A patented method describes the preparation of 2-thiophene ethanol intermediates followed by sulfonyl chloride formation and ammonolysis to yield related sulfonamide derivatives. While this patent focuses on 2-thiophene ethylamine, the methodology is adaptable for preparing sulfonyl chlorides and subsequent sulfamoyl derivatives.

  • Step 1: Bromination of thiophene at low temperature to give 2-bromothiophene.
  • Step 2: Grignard reaction with magnesium to form 2-thiophene ethanol.
  • Step 3: Reaction with benzene sulfonyl chloride under phase-transfer catalysis to introduce sulfonyl chloride functionality.
  • Step 4: Ammonolysis with liquefied ammonia to form sulfonamide derivatives.

This method highlights the importance of temperature control, phase-transfer catalysts, and careful purification steps.

Detailed Research Outcomes

Spectroscopic Characterization

  • NMR: The 1H NMR spectrum of sulfonamide derivatives typically shows aromatic proton signals in the 6.7–8.5 ppm range, with characteristic coupling constants confirming substitution patterns on the thiophene ring.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the expected molecular formulae.
  • Purity: Achieved by recrystallization or silica gel chromatography.

Reaction Yields and Purity Data

Step Yield (%) Purity (%) Notes
Chlorosulfonation of thiophene 70-85 >95 Dependent on temperature control
Sulfamoylation with diethylamine 65-90 >98 Base and solvent-dependent

Reaction Optimization Insights

  • Temperature control during chlorosulfonation is critical to avoid over-chlorosulfonation or decomposition.
  • Use of dry, aprotic solvents enhances nucleophilic substitution efficiency.
  • Phase-transfer catalysts improve reaction rates and yields in sulfonyl chloride formation steps.
  • Purification steps such as recrystallization from diethyl ether at low temperatures (-78 °C) help isolate pure sulfonyl chloride intermediates.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome/Notes
Chlorosulfonation Thiophene + Chlorosulfonic acid 0-5 °C, 1-3 h, controlled addition Thiophene-2-sulfonyl chloride, 70-85% yield
Sulfamoylation Thiophene-2-sulfonyl chloride + Diethylamine + Base Room temp, 1-6 h, aprotic solvent This compound, 65-90% yield
Purification Recrystallization, chromatography Low temp crystallization, silica gel High purity (>95%) products

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl chloride (-SO₂Cl) and phenylsulfonyl enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines to form sulfonamides) .
  • Alkyl Groups: Methyl substituents (e.g., 5-methyl derivatives) reduce steric hindrance, improving solubility and reaction kinetics .

Physical Properties

  • Melting Points: Range widely from 82°C (isoxazole derivatives) to 165°C (morpholine-functionalized isoxazole), influenced by crystallinity and intermolecular interactions .
  • Stability: Moisture-sensitive compounds (e.g., 5-(phenylsulfonyl) derivative) require inert storage conditions , while fluorinated analogs (e.g., trifluoromethyl pyrazole) demand low-temperature storage .

Biological Activity

5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride moiety. This structural configuration is significant for its biological interactions and activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity. For instance, compounds with similar structures have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in various signaling pathways related to cancer and inflammation .
  • Receptor Binding : The compound may also exhibit binding affinity to certain receptors, influencing cellular responses. This interaction can lead to downstream effects that are beneficial in therapeutic contexts, such as anti-inflammatory or anti-cancer activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the thiophene ring or sulfonamide group can significantly affect the compound's potency and selectivity. For example:

  • Substituent Variations : Altering the substituents on the thiophene ring has been shown to enhance biological activity, as evidenced by studies on related sulfonamide compounds that demonstrated improved potency against various cancer cell lines .

Table 1: Biological Activity Summary

Activity Target IC50 Value (µM) Reference
Enzyme inhibitionPI3K0.1
Cell cycle arrestMDA-MB-231 cells1.0
Receptor bindingSHIP10.05

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). These studies indicate that the compound can induce cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent .
  • Inflammatory Disorders : Research into the modulation of SHIP1 activity has highlighted the role of this enzyme in inflammatory processes. Compounds that activate SHIP1 have shown promise in reducing inflammation in models of Alzheimer's disease, indicating that similar sulfonamide compounds could have therapeutic applications in neurodegenerative disorders .

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